molecular formula C10H11FN2O B13153951 5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one

5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one

Cat. No.: B13153951
M. Wt: 194.21 g/mol
InChI Key: KCQFGRVKTCJKFB-UHFFFAOYSA-N
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Description

5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one typically involves the reaction of 5-aminoindole with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.

Scientific Research Applications

5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one has several scientific research applications, including but not limited to:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    5-Aminoindole: Shares the indole core structure but lacks the 2-fluoroethyl group.

    2-Fluoroethylamine: Contains the 2-fluoroethyl group but lacks the indole core.

    Indole-2-one: Similar core structure but different functional groups.

Uniqueness: 5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one is unique due to the presence of both the 5-amino and 2-fluoroethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

5-amino-1-(2-fluoroethyl)-3H-indol-2-one

InChI

InChI=1S/C10H11FN2O/c11-3-4-13-9-2-1-8(12)5-7(9)6-10(13)14/h1-2,5H,3-4,6,12H2

InChI Key

KCQFGRVKTCJKFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CCF

Origin of Product

United States

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